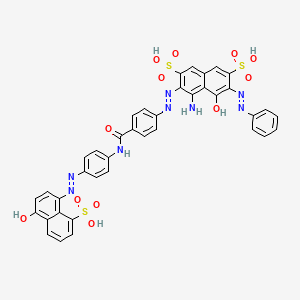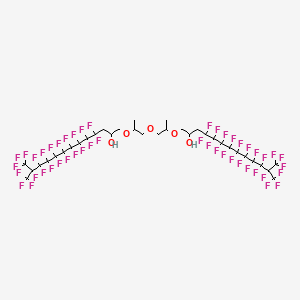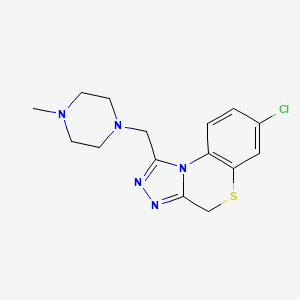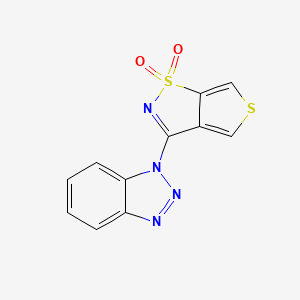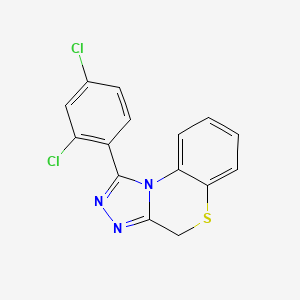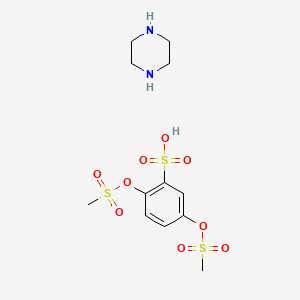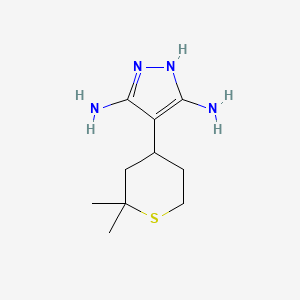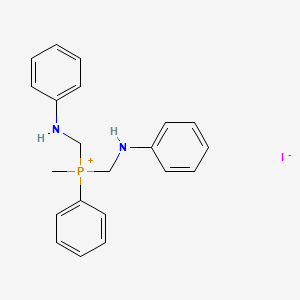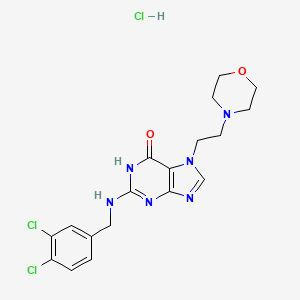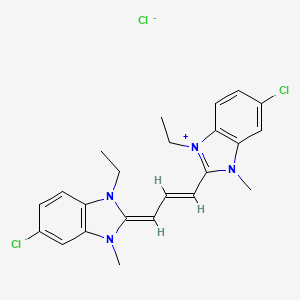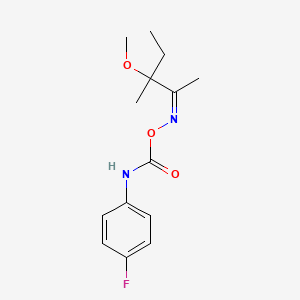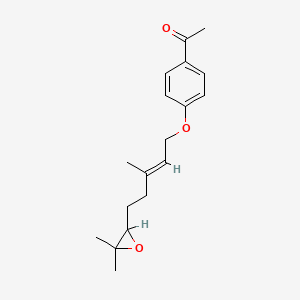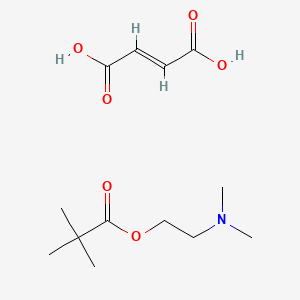
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-((4-bromophenyl)(4-fluorophenyl)methoxy)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzyl alcohol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-bromo-4-fluorobenzyl ether.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydride to introduce the pyrrolidine ring, forming the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(2-((4-Bromophenyl)(4-chlorophenyl)methoxy)ethyl)pyrrolidine hydrochloride
- 1-(2-((4-Bromophenyl)(4-methylphenyl)methoxy)ethyl)pyrrolidine hydrochloride
- 1-(2-((4-Bromophenyl)(4-ethylphenyl)methoxy)ethyl)pyrrolidine hydrochloride
Uniqueness
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
属性
CAS 编号 |
96122-72-4 |
|---|---|
分子式 |
C19H22BrClFNO |
分子量 |
414.7 g/mol |
IUPAC 名称 |
1-[2-[(4-bromophenyl)-(4-fluorophenyl)methoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H21BrFNO.ClH/c20-17-7-3-15(4-8-17)19(16-5-9-18(21)10-6-16)23-14-13-22-11-1-2-12-22;/h3-10,19H,1-2,11-14H2;1H |
InChI 键 |
ZQXBFQMZYRJGQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


